molecular formula C24H19N3O3S B4035534 3-[(6-Methoxy-4-methylquinazolin-2-yl)sulfanyl]-1-(naphthalen-1-yl)pyrrolidine-2,5-dione

3-[(6-Methoxy-4-methylquinazolin-2-yl)sulfanyl]-1-(naphthalen-1-yl)pyrrolidine-2,5-dione

Cat. No.: B4035534
M. Wt: 429.5 g/mol
InChI Key: CKVYTCFWQSYERP-UHFFFAOYSA-N
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Description

3-[(6-Methoxy-4-methylquinazolin-2-yl)sulfanyl]-1-(naphthalen-1-yl)pyrrolidine-2,5-dione is a heterocyclic compound featuring a pyrrolidine-2,5-dione core substituted with a naphthalen-1-yl group at position 1 and a 6-methoxy-4-methylquinazolin-2-yl sulfanyl moiety at position 3.

Properties

IUPAC Name

3-(6-methoxy-4-methylquinazolin-2-yl)sulfanyl-1-naphthalen-1-ylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O3S/c1-14-18-12-16(30-2)10-11-19(18)26-24(25-14)31-21-13-22(28)27(23(21)29)20-9-5-7-15-6-3-4-8-17(15)20/h3-12,21H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKVYTCFWQSYERP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=CC2=NC(=N1)SC3CC(=O)N(C3=O)C4=CC=CC5=CC=CC=C54)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(6-Methoxy-4-methylquinazolin-2-yl)sulfanyl]-1-(naphthalen-1-yl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. The quinazoline moiety can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The naphthalene ring is introduced via Friedel-Crafts acylation, followed by sulfonation to attach the sulfanyl group. The pyrrolidine-2,5-dione ring is formed through cyclization reactions involving amines and anhydrides .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry might be employed to scale up the production process while maintaining control over reaction parameters .

Chemical Reactions Analysis

Types of Reactions

3-[(6-Methoxy-4-methylquinazolin-2-yl)sulfanyl]-1-(naphthalen-1-yl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinazoline moiety can be reduced under hydrogenation conditions to yield dihydroquinazoline derivatives.

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-[(6-Methoxy-4-methylquinazolin-2-yl)sulfanyl]-1-(naphthalen-1-yl)pyrrolidine-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(6-Methoxy-4-methylquinazolin-2-yl)sulfanyl]-1-(naphthalen-1-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The quinazoline moiety can bind to enzyme active sites, inhibiting their activity. The naphthalene ring may interact with hydrophobic pockets in proteins, enhancing binding affinity. The sulfanyl group can form covalent bonds with nucleophilic residues, leading to irreversible inhibition of target enzymes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3-[(6-Methoxy-4-methylquinazolin-2-yl)sulfanyl]-1-(naphthalen-1-yl)pyrrolidine-2,5-dione are best contextualized by comparing it to related pyrrolidine-2,5-dione derivatives. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Targets/Activities Key Differences
Target Compound : this compound Pyrrolidine-2,5-dione - 1-Naphthyl
- 3-(6-Methoxy-4-methylquinazolin-2-yl)sulfanyl
Hypothesized: Kinase inhibition, anticancer (quinazoline moiety); enhanced lipophilicity (naphthyl) Unique quinazoline substituents (methoxy, methyl) and naphthyl group
3-(6-Chloro-4-phenyl-quinazolin-2-yl)sulfanyl-1-naphthalen-1-yl-pyrrolidine-2,5-dione Pyrrolidine-2,5-dione - 1-Naphthyl
- 3-(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl
Likely similar to target compound; chloro and phenyl groups may alter electronic properties and binding affinity Chloro and phenyl substituents on quinazoline vs. methoxy/methyl in target
3-(1H-Indol-3-yl)pyrrolidine-2,5-dione derivatives Pyrrolidine-2,5-dione - 3-Indolyl
- Variable alkyl/aryl chains (e.g., 4-(7-azaindole)-3,6-dihydropyridin-1-yl)
Demonstrated: Dual 5-HT1A receptor and SERT binding (serotonergic activity) Indole core vs. quinazoline; targets neurotransmitter systems
3-(2-Amino-ethylsulfanyl)-1-(4-methoxy-phenyl)-pyrrolidine-2,5-dione Pyrrolidine-2,5-dione - 1-(4-Methoxyphenyl)
- 3-(2-Aminoethylsulfanyl)
Safety data available (GHS); aminoethyl group may influence toxicity/metabolism Methoxyphenyl and aminoethyl substituents vs. naphthyl/quinazoline
3-(5-Methoxy-1H-indol-3-yl)pyrrolidine-2,5-dione derivatives Pyrrolidine-2,5-dione - 3-(5-Methoxyindol-3-yl)
- Bromoalkyl chains
Synthetic intermediates for multi-target agents; methoxyindole may modulate receptor affinity Indole with methoxy vs. quinazoline; bromoalkyl for further functionalization
1-[(11-Sulfanylundecanoyl)oxy]pyrrolidine-2,5-dione Pyrrolidine-2,5-dione - 1-(11-Sulfanylundecanoyl)oxy Functionalized for polymer conjugation (e.g., PEI modification in drug delivery) Aliphatic sulfanyl chain vs. aromatic substituents

Key Findings

Structural Influence on Target Specificity: The quinazoline moiety in the target compound and its analog suggests kinase or DNA repair enzyme inhibition, contrasting with indole-based derivatives targeting serotonin receptors .

Substituent Effects: Electron-withdrawing groups (e.g., chloro in ) may reduce quinazoline ring reactivity compared to electron-donating methoxy/methyl groups in the target compound. Aminoethylsulfanyl substituents () introduce basicity and hydrogen-bonding capacity, absent in the target compound, which could affect solubility and toxicity.

Synthetic and Functional Versatility :

  • Derivatives with bromoalkyl chains () or long aliphatic sulfanyl groups () highlight the pyrrolidine-2,5-dione core’s adaptability for conjugation or polymer synthesis, unlike the target compound’s rigid aromatic substituents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[(6-Methoxy-4-methylquinazolin-2-yl)sulfanyl]-1-(naphthalen-1-yl)pyrrolidine-2,5-dione
Reactant of Route 2
3-[(6-Methoxy-4-methylquinazolin-2-yl)sulfanyl]-1-(naphthalen-1-yl)pyrrolidine-2,5-dione

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